molecular formula C20H32N4OS B2548361 N-{[4-butyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide CAS No. 476438-88-7

N-{[4-butyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide

Cat. No.: B2548361
CAS No.: 476438-88-7
M. Wt: 376.56
InChI Key: AAGYVZYTYXCWLJ-UHFFFAOYSA-N
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Description

N-{[4-butyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a complex organic compound that features a unique combination of a triazole ring and an adamantane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-butyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the adamantane moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize reaction conditions, reduce waste, and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{[4-butyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic and electrophilic substitution reactions, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions often require specific conditions, such as controlled temperature and pH, to proceed efficiently. Catalysts like palladium or platinum may be used to facilitate certain reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines.

Scientific Research Applications

N-{[4-butyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-{[4-butyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The adamantane moiety provides structural stability and enhances the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-butyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide
  • N-{[4-butyl-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide

Uniqueness

N-{[4-butyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(4-butyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N4OS/c1-3-5-6-24-17(22-23-19(24)26-4-2)13-21-18(25)20-10-14-7-15(11-20)9-16(8-14)12-20/h14-16H,3-13H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAGYVZYTYXCWLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=NN=C1SCC)CNC(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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